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Clinical Response Data Summary

The table below summarizes the efficacy data from the Phase 2 ESCAPE trial, which evaluated Amuvatinib

in combination with platinum-etoposide (EP) chemotherapy for platinum-refractory Small Cell Lung Cancer

(SCLC). For context, the performance of standard care (topotecan) in a similar patient population is included

based on a referenced historical response rate [1] [2].

Metric
Amuvatinib + EP (Phase 2 ESCAPE
Trial)

Standard Care (Topotecan,
Historical Control)

Patient
Population

Platinum-refractory SCLC [1] [2] Platinum-refractory SCLC [1]

Objective
Response Rate
(ORR)

8.7% (2 of 23 patients; centrally confirmed)
[1]

6.4% [1]

Disease Control
Rate (DCR)

21.7% (5 of 23 patients; PR + SD) [1] Information not specified in sources

Key Findings Did not meet primary efficacy endpoint;

potential signal of efficacy in subset of

The only FDA-approved

chemotherapy for second-line SCLC
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Metric
Amuvatinib + EP (Phase 2 ESCAPE
Trial)

Standard Care (Topotecan,
Historical Control)

patients with high c-Kit expression (H-
score ≥100) [1].

at the time of the trial, with limited
activity [1].

> Note on Development Status: Astex Pharmaceuticals discontinued the development of Amuvatinib in

2012 after it failed to meet the pre-specified response rate endpoint in the Phase II ESCAPE trial [3]. The

data presented here is for research and historical comparison purposes.

Detailed Experimental Protocol: ESCAPE Trial

For professionals seeking to understand the context of the data, here are the key methodological details from

the Phase 2 study [1] [2].

Study Design: Open-label, multi-center, Phase 2 trial using a Simon 2-stage design. Enrollment
was stopped after the first stage because the primary endpoint was not met [1] [2].

Patient Population: Adults with extensive-stage or limited-stage SCLC who had disease progression
during or within 90 days of completing first-line platinum-etoposide (EP) chemotherapy. The number

of prior anticancer regimens ranged from one to three [1].
Intervention: Patients received their prior EP chemotherapy regimen plus oral Amuvatinib at 300
mg, three times daily, in 21-day cycles. A three-day Amuvatinib "run-in" period was implemented
before EP in Cycle 1 [1].

Primary Endpoint: Objective Response Rate (ORR), assessed per RECIST 1.1 criteria, requiring
≥3 centrally confirmed responses in the first 21 evaluable patients [1].

Key Biomarker Analysis: Tumor samples were retrospectively analyzed for c-Kit protein
expression using an H-score method. An H-score of ≥100 was considered high. This was exploratory

to identify a potential responsive subgroup [1].

Mechanism of Action & Experimental Workflow

Amuvatinib (MP-470) is a multi-targeted tyrosine kinase inhibitor. Its mechanism and the logical flow of

the ESCAPE trial are summarized in the diagrams below.
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Dual Mechanisms of Action

Molecular Targets

Biological Consequence

Amuvatinib

Tyrosine Kinase Inhibition DNA Repair Inhibition

Mutant c-KIT PDGFRα c-MET RAD51 Protein

Inhibition of proliferative
signaling in cancer cells

Reduction of homologous
recombination DNA repair

Synergistic Cell Death with
DNA-Damaging Chemotherapy

(e.g., Platinum, Etoposide)

Click to download full resolution via product page

Diagram 1: The dual mechanism of action of Amuvatinib. It inhibits mutant tyrosine kinases (c-KIT,

PDGFRα, c-MET) to block proliferative signals, while simultaneously suppressing RAD51 to inhibit DNA

repair, creating synergy with chemotherapy [1] [4].
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Intervention Arm

Study Endpoints & Analysis

Patient Population:
Platinum-Refractory SCLC

Key Inclusion Criterion:
Progression during or within

90 days of 1st-line EP therapy

Cycle 1: 3-day Amuvatinib run-in
(300 mg, TID)

Subsequent 21-day Cycles:
Amuvatinib + Prior EP Chemo

Primary Endpoint:
Objective Response Rate (ORR)

by RECIST 1.1

Stopping Rule:
<3 confirmed responses

in first 21 patients

Exploratory Analysis:
c-Kit H-score Biomarker

Trial Outcome:
Primary endpoint not met.
Development discontinued.

Potential biomarker signal identified.

Met

Click to download full resolution via product page

Diagram 2: The workflow and key design elements of the Phase 2 ESCAPE trial, which used a Simon 2-

stage design and was terminated after the first stage due to lack of efficacy [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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